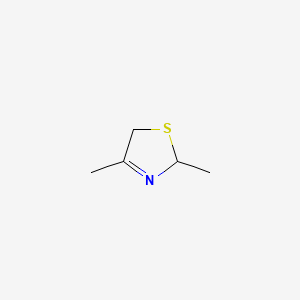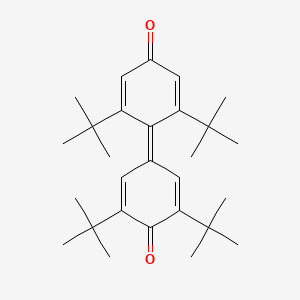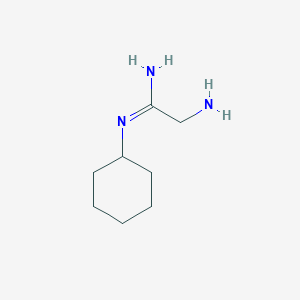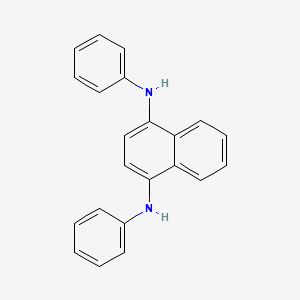
1,4-Bis(phenylamino)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(phenylamino)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two phenylamino groups attached to the 1 and 4 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(phenylamino)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dichloronaphthalene with aniline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
1,4-Dichloronaphthalene+2Aniline→this compound+2HCl
Another method involves the use of copper (II) oxide nanoparticles as a catalyst in a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione under mild, ambient, and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(phenylamino)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(phenylamino)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Bis(phenylamino)naphthalene involves its interaction with molecular targets through various pathways:
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox states and affecting biological processes.
Protein Binding: It can bind to proteins, altering their structure and function, which is particularly relevant in its use as a fluorescence dye for detecting protein aggregates.
Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its antimicrobial and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A natural organic compound derived from naphthalene, known for its redox properties and biological activities.
2,3-Disubstituted-1,4-naphthoquinones: Compounds containing arylamine groups with various substitutions, exhibiting significant antimicrobial and antitumor activities.
Uniqueness
1,4-Bis(phenylamino)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence dye for protein aggregation studies and its potential antimicrobial and antitumor activities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
7090-21-3 |
|---|---|
Molekularformel |
C22H18N2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-N,4-N-diphenylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C22H18N2/c1-3-9-17(10-4-1)23-21-15-16-22(20-14-8-7-13-19(20)21)24-18-11-5-2-6-12-18/h1-16,23-24H |
InChI-Schlüssel |
VPGCXUPROOEMER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


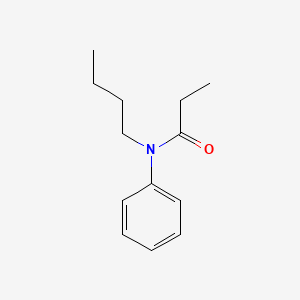
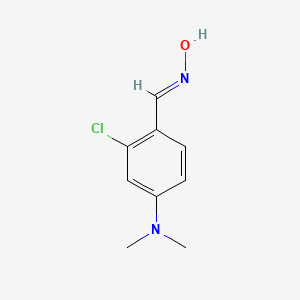

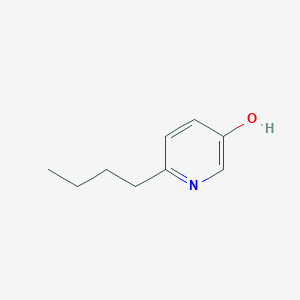
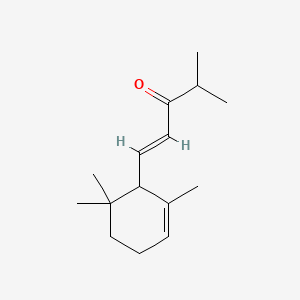
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
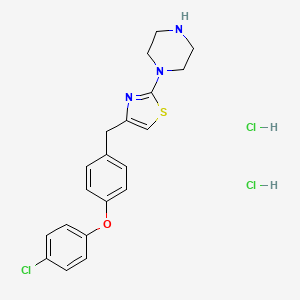
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
